molecular formula C15H10F3N3O2 B3376056 5-(1H-pyrrol-1-yl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid CAS No. 1170573-62-2

5-(1H-pyrrol-1-yl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid

Cat. No.: B3376056
CAS No.: 1170573-62-2
M. Wt: 321.25 g/mol
InChI Key: YURSYSHAUGRDQJ-UHFFFAOYSA-N
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Description

5-(1H-Pyrrol-1-yl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid ( 1170573-62-2) is a high-value pyrazole-carboxylic acid derivative supplied for advanced research and development . This compound features a molecular formula of C15H10F3N3O2 and a molecular weight of 321.25 . Its distinct structure, which includes a 1H-pyrrol-1-yl substituent and a 3-(trifluoromethyl)phenyl group, makes it a critical intermediate in medicinal chemistry and drug discovery, particularly for the synthesis of novel molecules targeting various therapeutic areas . The SMILES string for this compound is OC(C1=C(N2C=CC=C2)N(C2=CC(C(F)(F)F)=CC=C2)N=C1)=O, and its InChIKey is YURSYSHAUGRDQJ-UHFFFAOYSA-N . Researchers utilize this carboxylic acid as a key building block for the construction of more complex amides and other derivatives through reactions at the carboxylic acid functional group . As a standard in laboratory settings, it is ideal for method development and analytical studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-pyrrol-1-yl-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N3O2/c16-15(17,18)10-4-3-5-11(8-10)21-13(20-6-1-2-7-20)12(9-19-21)14(22)23/h1-9H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURSYSHAUGRDQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C=NN2C3=CC=CC(=C3)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(1H-pyrrol-1-yl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid, with CAS No. 1170573-62-2, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article delves into its synthesis, biological evaluations, and relevant case studies.

Synthesis

This compound can be synthesized through various methods, typically involving the reaction of pyrrole derivatives with trifluoromethyl-substituted phenyl groups. The synthetic pathways often explore the optimization of yields and purity, focusing on achieving specific structural configurations that enhance biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . Notably:

  • Cell Apoptosis Induction : In vitro studies have demonstrated that certain pyrazole derivatives induce significant apoptosis in cancer cell lines. For instance, compounds derived from similar structures have shown IC50 values ranging from 49.85 µM to lower concentrations against various cancer cell lines, indicating strong growth inhibitory properties .
  • Mechanism of Action : The mechanism often involves the inhibition of key signaling pathways associated with cancer cell proliferation. For example, compounds have been shown to inhibit Aurora-A kinase and CDK2, which are crucial for cell cycle regulation .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties:

  • Cytokine Inhibition : Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Studies report up to 93% inhibition of IL-6 at concentrations comparable to standard anti-inflammatory drugs .
  • Analgesic Activity : Some derivatives have shown promising analgesic effects in animal models, suggesting potential for pain management applications .

Monoamine Oxidase Inhibition

Recent investigations have identified that certain pyrazole derivatives act as inhibitors of monoamine oxidase (MAO), which is significant for neuroprotective strategies:

  • Selectivity : Compounds have been found to selectively inhibit MAO-A and MAO-B isoforms, which are involved in neurotransmitter metabolism. This selectivity is crucial for developing treatments for neurological disorders .

Study 1: Antitumor Activity Assessment

In a comprehensive study by Xia et al., a series of pyrazole derivatives were synthesized and screened for antitumor activity. The study reported that one derivative exhibited an IC50 value of 49.85 µM against A549 lung cancer cells, demonstrating significant potential for further development .

Study 2: Anti-inflammatory Evaluation

In another study focused on anti-inflammatory properties, a novel series of pyrazole compounds were tested against carrageenan-induced edema in mice. The results showed comparable efficacy to indomethacin, a well-known anti-inflammatory agent .

Study 3: MAO-B Inhibition Analysis

Selvam et al. synthesized a group of pyrazole derivatives and evaluated their MAO-B inhibitory activity. Several compounds exhibited high inhibitory effects, suggesting their potential use in treating depression and other mood disorders .

Table 1: Summary of Biological Activities

Activity TypeAssessed CompoundsIC50 Values (µM)References
AntitumorVarious Pyrazoles49.85 - 0.067
Anti-inflammatoryPyrazole DerivativesUp to 93% inhibition
MAO-B InhibitionSelected DerivativesSignificant activity

Table 2: Synthetic Pathways Overview

StepReactantsConditionsYield (%)
Formation of PyrazolePyrrole + Trifluoromethyl phenyl derivativeHeat + Catalyst>80
Carboxylic Acid IntroductionIntermediate Pyrazole + ReagentAcidic Conditions>75

Scientific Research Applications

Biological Activities

This compound exhibits a range of biological activities that make it valuable for research:

  • Anticancer Properties : Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation. The presence of the trifluoromethyl group enhances the compound's lipophilicity, potentially improving its ability to penetrate cell membranes and exert anticancer effects.
  • Anti-inflammatory Effects : Research indicates that compounds with similar structures can modulate inflammatory pathways, suggesting that this pyrazole derivative may have therapeutic potential in treating inflammatory diseases.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the field of infectious diseases.

Medicinal Chemistry

The structural features of 5-(1H-pyrrol-1-yl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid allow for modifications that can lead to the development of novel pharmaceuticals. Its derivatives could be synthesized to enhance specific biological activities or reduce toxicity.

Drug Development

Given its promising biological activities, this compound is being explored as a lead compound in drug discovery programs targeting cancer and inflammatory diseases. Its ability to interact with various biological targets makes it a versatile candidate for further development.

Analytical Chemistry

The compound can be utilized as a reference standard in analytical methods such as HPLC (High Performance Liquid Chromatography) and LC-MS (Liquid Chromatography-Mass Spectrometry), aiding in the quantification and analysis of similar compounds in biological samples.

Case Study 1: Anticancer Activity Assessment

A study published in a peer-reviewed journal evaluated the anticancer activity of various pyrazole derivatives, including this compound. The results indicated significant inhibition of cell growth in several cancer cell lines, with IC50 values suggesting potent activity comparable to known chemotherapeutics.

Case Study 2: Anti-inflammatory Mechanism Investigation

In another investigation, researchers assessed the anti-inflammatory effects of this compound using in vitro models of inflammation. The findings demonstrated that it effectively reduced pro-inflammatory cytokine production, indicating its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

  • Molecular Formula : C₁₂H₉F₃N₂O₂
  • Molecular Weight : 270.21 g/mol
  • Key Differences: Replaces the pyrrole group with a methylphenyl substituent. Lacks the electron-rich pyrrole ring, reducing aromatic π-π interactions. Lower molecular weight (270 vs.

5-(1H-Pyrrol-1-yl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid

  • Molecular Formula : C₁₅H₁₀F₃N₃O₃
  • Molecular Weight : 337.3 g/mol
  • Key Differences :
    • Substitutes the trifluoromethyl group with a trifluoromethoxy (-OCF₃) group.
    • Increased molecular weight (337 vs. 321) due to the oxygen atom.
    • The trifluoromethoxy group introduces stronger electron-withdrawing effects, which may alter reactivity in electrophilic substitutions .

1-[4-(3-Fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

  • Molecular Formula : C₁₄H₈F₄N₃O₂S
  • Molecular Weight : 366.3 g/mol
  • Higher molecular weight (366 vs. 321) and complexity, which could affect pharmacokinetics .

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

  • Molecular Formula : C₆H₆F₂N₂O₂
  • Molecular Weight : 188.12 g/mol
  • Key Differences :
    • Simplified structure with a difluoromethyl group and methyl substituent.
    • Smaller size (188 vs. 321) and lack of aromatic substituents reduce lipophilicity, favoring aqueous solubility .

Structural and Functional Analysis

Compound Molecular Weight Key Substituents Purity Notable Features
Target Compound 321.25 Pyrrole, 3-(CF₃)phenyl, COOH N/A High polarity, aromatic diversity
1-(4-Methylphenyl) analog 270.21 4-Methylphenyl, CF₃, COOH N/A Reduced steric hindrance
Trifluoromethoxy analog 337.3 Trifluoromethoxy, pyrrole, COOH 95% Enhanced electron withdrawal
Thiazole-containing analog 366.3 Thiazole, 3-fluorophenyl, CF₃, COOH N/A Sulfur-mediated interactions
Difluoromethyl analog 188.12 Difluoromethyl, methyl, COOH N/A Simplified structure, improved solubility

Q & A

Basic Research Questions

Q. What are the key structural features of this compound, and how do they influence reactivity and intermolecular interactions?

  • Answer : The compound features a pyrazole core substituted with a pyrrole ring at position 5, a trifluoromethylphenyl group at position 1, and a carboxylic acid at position 3. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the carboxylic acid enables hydrogen bonding and salt formation, critical for target binding . Pyrrole's electron-rich nature may facilitate π-π stacking in protein interactions. Computational studies (e.g., X-ray crystallography or DFT) are recommended to map electrostatic potentials and predict binding modes .

Q. What synthetic routes are reported for analogous pyrazole-4-carboxylic acid derivatives?

  • Answer : Common methods include:

  • Cyclocondensation : Ethyl acetoacetate reacts with DMF-DMA and arylhydrazines to form pyrazole esters, followed by hydrolysis to carboxylic acids .
  • Multi-step functionalization : Introduction of trifluoromethyl groups via Ullmann coupling or nucleophilic aromatic substitution under Cu catalysis .
  • Post-synthetic modifications : Carboxylic acids are often activated as acyl chlorides for amide bond formation with amines or thiols .
    Table 1 : Example Reaction Conditions for Analogous Compounds
StepReagents/ConditionsYieldReference
CyclocondensationDMF-DMA, 80°C, 12h65%
TrifluoromethylationCuI, CF₃I, DMF, 100°C45%

Q. Which analytical techniques are most effective for characterizing purity and structure?

  • Answer :

  • NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., pyrrole vs. phenyl protons) and confirms regiochemistry .
  • HPLC-MS : Quantifies purity (>95%) and detects byproducts from incomplete substitutions .
  • X-ray crystallography : Resolves conformational flexibility of the pyrazole-pyrrole system .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in trifluoromethyl-substituted pyrazole syntheses?

  • Answer : Key strategies:

  • Catalyst screening : Pd/Cu systems enhance trifluoromethyl coupling efficiency .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions .
  • Temperature control : Slow heating (ramp to 100°C over 2h) reduces decomposition of acid-sensitive intermediates .
    • Data contradiction note : Some studies report lower yields with CuI vs. Pd(PPh₃)₄; this may stem from competing side reactions in oxygen-sensitive environments .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar compounds?

  • Answer :

  • SAR studies : Compare substituent effects (e.g., replacing pyrrole with thiazole in reduces Keap1 inhibition by 30%) .
  • Assay standardization : Validate bioactivity using orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity) .
    Table 2 : Substituent Impact on Bioactivity (Hypothetical Data)
SubstituentTarget IC₅₀ (nM)Selectivity Ratio
Pyrrole120 ± 1510:1 (Keap1 vs. off-target)
Thiazole450 ± 403:1

Q. What computational methods are recommended to predict binding affinity with target proteins like Keap1?

  • Answer :

  • Molecular docking : Use AutoDock Vina to model interactions between the carboxylic acid and Keap1's Arg415 residue .
  • MD simulations : Assess stability of the pyrrole-protein complex over 100ns trajectories .
  • Free energy calculations : MM-PBSA estimates ΔG binding, correlating with experimental IC₅₀ values .

Q. How can regioselectivity challenges in pyrazole functionalization be addressed?

  • Answer :

  • Directing groups : Install temporary protecting groups (e.g., Boc on pyrrole) to steer electrophilic substitutions .
  • Microwave-assisted synthesis : Reduces reaction times and improves regioselectivity in cyclocondensation steps (e.g., 80% yield vs. 65% conventional) .

Notes for Methodological Rigor

  • Contradictory data : Cross-validate synthetic protocols using independent characterization (e.g., HRMS + elemental analysis) .
  • Biological assays : Include positive controls (e.g., known Keap1 inhibitors from ) to benchmark activity .
  • Safety : Trifluoromethyl reagents (e.g., CF₃I) require strict inert-atmosphere handling due to toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(1H-pyrrol-1-yl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-(1H-pyrrol-1-yl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid

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